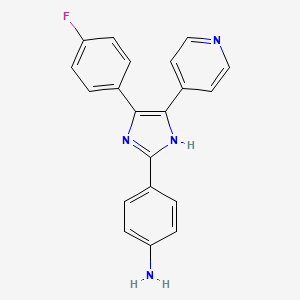![molecular formula C46H46B2O9 B3105138 3',6'-bis((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one CAS No. 1522117-83-4](/img/structure/B3105138.png)
3',6'-bis((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one
Vue d'ensemble
Description
The compound contains several functional groups including benzyl groups, a spiro[isobenzofuran-1,9’-xanthen]-3-one group, and boronic ester groups (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). The presence of these groups suggests that this compound could be involved in various chemical reactions .
Chemical Reactions Analysis
The boronic ester groups in this compound can participate in various chemical reactions. For example, they can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Applications De Recherche Scientifique
Fluorescent Probe for Intracellular H2O2 Production
FBBBE is a derivatized fluorescein compound that is used to detect the production of hydrogen peroxide (H2O2) by cells . Intracellular H2O2, but not extracellular H2O2, initiates the conversion of FBBBE to fluorescein, resulting in an increase in intracellular fluorescence . This application is particularly useful in biological and medical research, where understanding the role of reactive oxygen species like H2O2 is crucial .
Biochemical Research
FBBBE falls under the category of biochemicals, which are used extensively in scientific research . These compounds are often used in experiments to understand the functions of various biological molecules, study the effects of these molecules on biological systems, and develop new drugs and therapies .
Labeling & Detection
FBBBE is also used in the field of labeling and detection . It can be used to label specific molecules or cells, making them easier to identify and study under a microscope . This is particularly useful in biological and medical research, where it’s important to track the behavior of specific cells or molecules .
Research in Oxidative Stress & Reactive Species
FBBBE is used in research related to oxidative stress and reactive species . Oxidative stress is a state that occurs when there’s an imbalance between the production of free radicals and the body’s ability to counteract their harmful effects. Reactive species like H2O2 are often involved in this process .
Fluorescence Applications
FBBBE has applications in fluorescence-based research . It can be used as a fluorescent probe, allowing researchers to visualize certain biological processes and structures . This is particularly useful in cell biology and biochemistry, where fluorescence microscopy is a common technique .
Theranostics
The fluorescent properties of FBBBE can also be utilized in theranostics, a field that combines therapy and diagnostics . For instance, it can be used to monitor the effectiveness of a treatment by visualizing the response of cells or tissues .
Mécanisme D'action
Target of Action
The primary target of FBBBE is hydrogen peroxide (H2O2) . H2O2 is a reactive oxygen species (ROS) that plays a crucial role in various biological processes, including cell signaling, immune response, and aging.
Mode of Action
FBBBE is used to detect the production of H2O2 by cells . It can be triggered by intracellular H2O2 and converted to fluorescein, resulting in an increase in intracellular fluorescence . This conversion allows for the detection and quantification of H2O2 production within cells.
Result of Action
The primary result of FBBBE’s action is the generation of a fluorescent signal that corresponds to the level of H2O2 within cells . This allows researchers to monitor H2O2 production in real-time, providing valuable insights into cellular processes and responses.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3',6'-bis[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methoxy]spiro[2-benzofuran-3,9'-xanthene]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H46B2O9/c1-42(2)43(3,4)55-47(54-42)31-17-13-29(14-18-31)27-50-33-21-23-37-39(25-33)52-40-26-34(22-24-38(40)46(37)36-12-10-9-11-35(36)41(49)53-46)51-28-30-15-19-32(20-16-30)48-56-44(5,6)45(7,8)57-48/h9-26H,27-28H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXLQKOGCSYSOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC4=C(C=C3)C5(C6=C(O4)C=C(C=C6)OCC7=CC=C(C=C7)B8OC(C(O8)(C)C)(C)C)C9=CC=CC=C9C(=O)O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H46B2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',6'-bis((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-{2-[(5-chloro-2-methoxyphenyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3105055.png)
![2-[2-(Dimethylamino)ethoxy]benzaldehyde hydrochloride](/img/structure/B3105063.png)
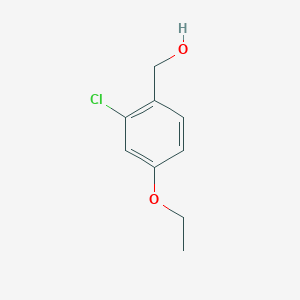
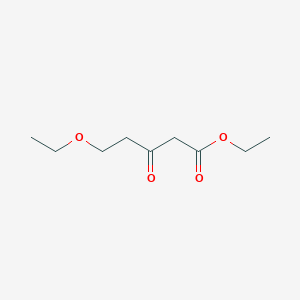
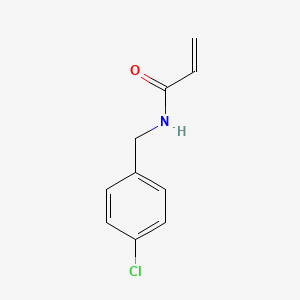
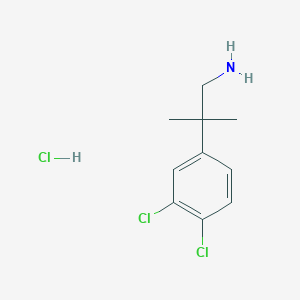
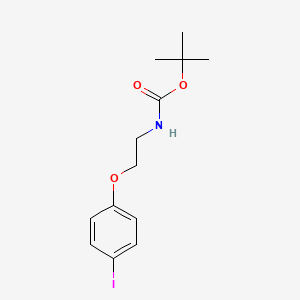
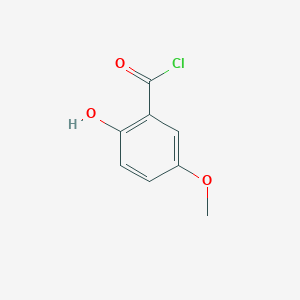

![3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide](/img/structure/B3105094.png)
